NO2-SPDMV

ADC stability disulfide linker steric hindrance

NO2-SPDMV is a cleavable heterobifunctional ADC linker engineered for maytansinoid-based conjugates requiring extended circulatory half-life (>5 days) and selective intracellular drug release. Its sterically hindered gem-dimethyl disulfide prevents premature payload cleavage in plasma, while the nitropyridyl moiety ensures efficient glutathione-mediated cleavage inside tumor cells. When transitioning to GLP toxicology or clinical manufacturing, sourcing cGMP-grade ≥98% purity is critical for reproducible DAR and minimal immunogenicity. Choose NO2-SPDMV for superior stability and therapeutic index compared to non-hindered SPDB linkers.

Molecular Formula C15H17N3O6S2
Molecular Weight 399.4 g/mol
CAS No. 663598-98-9
Cat. No. B3149023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNO2-SPDMV
CAS663598-98-9
Molecular FormulaC15H17N3O6S2
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCC(C)(CCC(=O)ON1C(=O)CCC1=O)SSC2=NC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C15H17N3O6S2/c1-15(2,26-25-11-4-3-10(9-16-11)18(22)23)8-7-14(21)24-17-12(19)5-6-13(17)20/h3-4,9H,5-8H2,1-2H3
InChIKeyAQKHEWNNTCBJPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NO2-SPDMV (CAS 663598-98-9): A Cleavable ADC Linker with Enhanced Stability and Controlled Payload Release for Targeted Therapeutics Procurement


NO2-SPDMV (2,5-dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate) is a heterobifunctional crosslinker belonging to the class of cleavable ADC (Antibody-Drug Conjugate) linkers. Its core function is to stably conjugate a cytotoxic payload to a monoclonal antibody in the systemic circulation, while enabling selective cleavage and drug release upon cellular internalization [1]. The molecule incorporates a nitropyridyl disulfide moiety for thiol conjugation and an N-hydroxysuccinimide (NHS) ester for amine coupling, with a sterically hindered gem-dimethyl group adjacent to the disulfide bond to modulate linker stability [2].

Why In-Class ADC Linkers Cannot Substitute for NO2-SPDMV Without Compromising Circulatory Stability and Payload Release Fidelity


Within the disulfide-based cleavable linker family, seemingly minor structural variations—such as the length of the alkyl spacer, the presence of steric hindrance around the disulfide, or the electronic nature of the leaving group—dramatically alter critical ADC performance parameters, including stability in circulation, rate of intracellular cleavage, and resulting therapeutic index [1]. Simple substitution with a less hindered analog like SPDB (N-succinimidyl-4-(2-pyridyldithio)butanoate) or the non-nitrated SPDMV (Py-ds-dmBut-OSu) is not equivalent; these differences directly translate to measurable changes in conjugate stability and potency, making NO2-SPDMV a distinct, non-interchangeable component in ADC design [2].

Product-Specific Quantitative Evidence Guide: Key Differentiators of NO2-SPDMV for Scientific Procurement


Enhanced Stability in Systemic Circulation: Quantitative Advantage of Steric Hindrance in NO2-SPDMV Over Non-Hindered Linkers

The gem-dimethyl group adjacent to the disulfide bond in NO2-SPDMV provides steric hindrance that significantly increases its resistance to premature reductive cleavage in the bloodstream. This design feature directly enhances circulatory stability compared to non-hindered analogs like SPDB. For instance, for analogous maytansinoid conjugates, increasing steric hindrance around the disulfide (as in NO2-SPDMV vs. SPDB) can increase the half-life of the ADC in circulation from a baseline of approximately 2-3 days to over 5 days, correlating with improved tumor exposure [1].

ADC stability disulfide linker steric hindrance plasma stability drug conjugation

Controlled Intracellular Payload Release: The Role of the Nitropyridyl Group in NO2-SPDMV

The 5-nitropyridyl group in NO2-SPDMV serves a dual role: it acts as a chromophore for potential photo-cleavage and, more importantly, its electron-withdrawing nature influences the rate of thiol-disulfide exchange with intracellular glutathione. This results in a controlled, efficient release of the cytotoxic payload upon internalization, distinct from non-nitrated analogs like SPDMV (which lacks the nitro group) that may exhibit different release kinetics [1].

disulfide cleavage nitropyridyl linker design intracellular release ADC efficacy

High Purity and Reproducible Quality from cGMP-Compliant Sources

Procurement of NO2-SPDMV from cGMP-compliant suppliers ensures a high level of purity (typically ≥98% by HPLC) and batch-to-batch consistency, a critical requirement for the reproducible manufacture of ADCs. This contrasts with sourcing from non-GMP research chemical vendors, where purity may be lower (e.g., 95%) and quality control less rigorous .

purity cGMP quality control ADC manufacturing procurement

Best Research and Industrial Application Scenarios for NO2-SPDMV


Optimizing ADC Stability in Preclinical Pharmacokinetic Studies

When designing an ADC with a maytansinoid payload (e.g., DM1, DM4) where extended circulatory half-life and minimized premature payload release are paramount, NO2-SPDMV's sterically hindered disulfide provides a quantifiable advantage over non-hindered linkers like SPDB. Use NO2-SPDMV to achieve a target plasma half-life exceeding 5 days, based on class-derived data for hindered disulfides [1].

Controlled Payload Release in High-Reducing Tumor Microenvironments

For targeting tumors with high intracellular glutathione levels, the nitropyridyl disulfide moiety in NO2-SPDMV ensures efficient, controlled cleavage and drug release upon cellular internalization. This feature is critical for maximizing the therapeutic index of ADCs, as supported by structure-activity relationships for nitropyridyl disulfide linkers [1].

cGMP Manufacturing of ADCs Requiring High Batch-to-Batch Consistency

In any ADC development program transitioning from research to GLP toxicology or clinical manufacturing, sourcing cGMP-grade NO2-SPDMV with ≥98% purity is essential. This ensures reproducible conjugation efficiency, consistent drug-antibody ratio (DAR), and minimizes the risk of immunogenicity from linker-related impurities, a key differentiator from research-grade material [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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